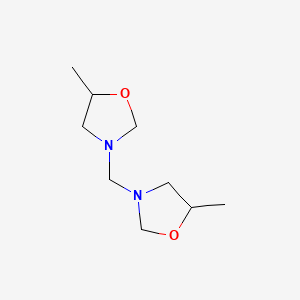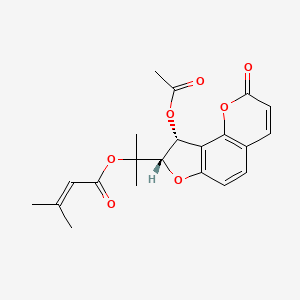
Peucenidin
Vue d'ensemble
Description
Peucenidin is a compound with the molecular formula C21H22O7 . It has an average mass of 386.395 Da and a monoisotopic mass of 386.136566 Da . It is a major compound found in the roots of Ferulopsis hystrix .
Molecular Structure Analysis
Peucenidin has a complex molecular structure. It is defined by 2 of 2 stereocentres . More detailed information about its structure can be found in the literature .Physical And Chemical Properties Analysis
Peucenidin is a powder . It has a molecular formula of C21H22O7, an average mass of 386.395 Da, and a monoisotopic mass of 386.136566 Da .Applications De Recherche Scientifique
Structural Analysis of Peucenidin
The chemical structure of peucenidin, a dihydrofurocoumarin, has been extensively studied. Perel'son et al. (2004) confirmed its structure through NMR spectrum analysis, highlighting its unique chemical properties, including the presence of senecioic acid residue (Perel'son, Syrova, Sheinker, & Prokopenko, 2004). Additionally, Zakharov et al. (1967) compared NMR and mass spectra of peucenidin with related compounds to establish their structural identity, furthering the understanding of its chemical characteristics (Zakharov, Terent’ev, Nikonov, Ban'kovskii, Antonova, & Prokopenko, 1967).
Biologically Active Compounds in Peucedanum Species
Research on Peucedanum species, which include peucenidin, has revealed a rich presence of coumarins and other bioactive compounds. Sarkhail (2014) reviewed the traditional uses and pharmacological properties of Peucedanum species, noting their efficacy in treating inflammation, microbial infections, and cardiopulmonary diseases (Sarkhail, 2014). Ganbaatar et al. (2014) also highlighted the isolation of various coumarins, including peucenidin, from Peucedanum hystrix, demonstrating their potential in natural therapies (Ganbaatar, Shults, Otgonsuren, Radnaeva, Taraskin, & Badamkhand, 2014).
Cytotoxic Activity of Dihydrofurocoumarins
Shulˈts et al. (2012) explored the cytotoxicity of dihydrofurocoumarins, including peucenidin, in plants of the genus Ferulopsis. They discovered these compounds exhibited significant activity against human tumor cell models, suggesting their potential in cancer research (Shulˈts, Ganbaatar, Petrova, Shakirov, Bagryanskaya, Taraskin, Radnaeva, Otgonsuren, Pokrovskii, & Tolstikov, 2012).
Antilithiatic Effects in Traditional Medicine
The genus Peucedanum, encompassing peucenidin, has traditional applications in addressing renal and bladder calculi. Kumar et al. (2016) evaluated the antilithiatic activity of Peucedanum grande in induced urolithiasis in rats, demonstrating significant efficacy (Kumar, Wadud, Jahan, Sofi, Bano, Makbul, & Husain, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-11(2)10-16(24)28-21(4,5)20-19(25-12(3)22)17-14(26-20)8-6-13-7-9-15(23)27-18(13)17/h6-10,19-20H,1-5H3/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLKDGZSNPIHNO-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)OC(C)(C)[C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186701 | |
| Record name | 2-Butanoic acid, 3-methyl-, 1-(9-(acetyloxy)-8,9-dihydro-2-oxo-2H-furo(2,3-h)-1-benzopyran-8-yl)-1-methylethyl ester, (8S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Peucenidin | |
CAS RN |
33044-93-8 | |
| Record name | 2-Butenoic acid, 3-methyl-, 1-[(8S,9R)-9-(acetyloxy)-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-8-yl]-1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33044-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peucenidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanoic acid, 3-methyl-, 1-(9-(acetyloxy)-8,9-dihydro-2-oxo-2H-furo(2,3-h)-1-benzopyran-8-yl)-1-methylethyl ester, (8S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



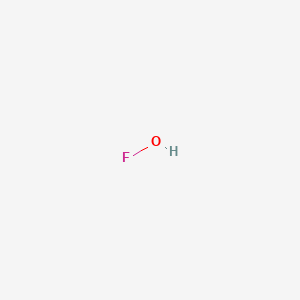
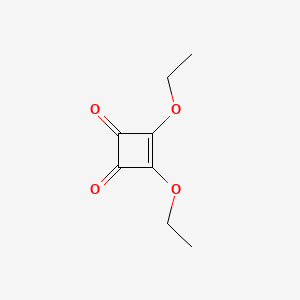

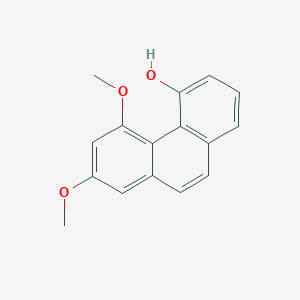


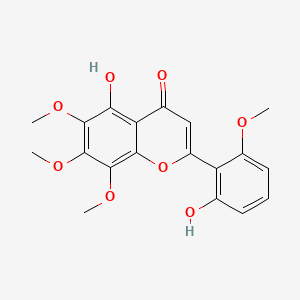
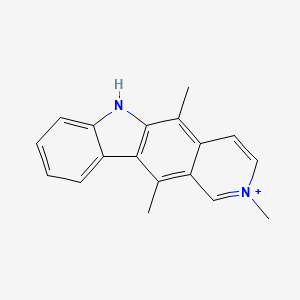
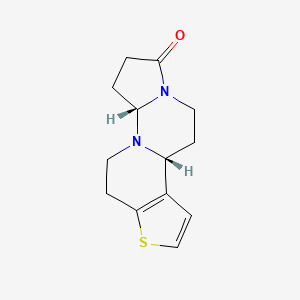
![4-[(3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B1221316.png)
![(2s,5r,6s)-6-Chloro-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide](/img/structure/B1221318.png)


